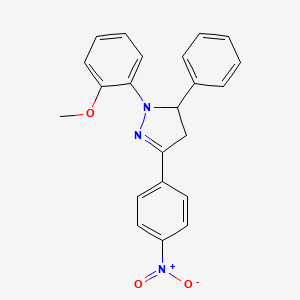
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, also known as MNPDHP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also interact with various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. It can also decrease the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to reduce pain and fever in animal models, and it can also induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use. 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not very water-soluble, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Finally, 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole may also have potential applications in the treatment of pain and fever. Further studies are needed to determine its effectiveness and safety in these applications.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use, 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 2-methoxybenzaldehyde, 4-nitrophenylhydrazine, and acetophenone in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is typically around 60-70%.
Scientific Research Applications
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has also been investigated for its potential use as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-22-10-6-5-9-20(22)24-21(17-7-3-2-4-8-17)15-19(23-24)16-11-13-18(14-12-16)25(26)27/h2-14,21H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUOEGQNHUFNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-phenyl)-3-(4-nitro-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882357.png)
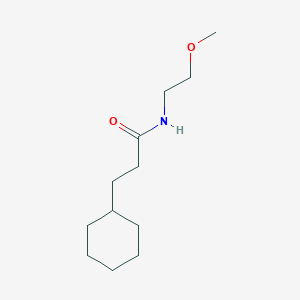
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4882367.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4882368.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4882370.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
![1-(2-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882383.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882400.png)
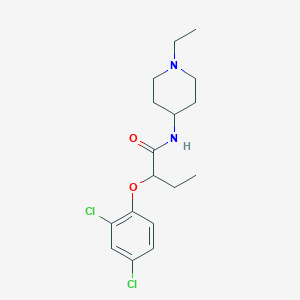
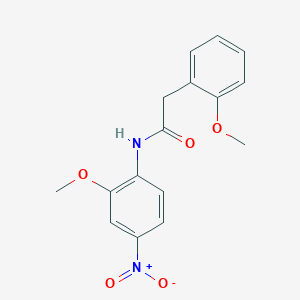
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882410.png)
![2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)
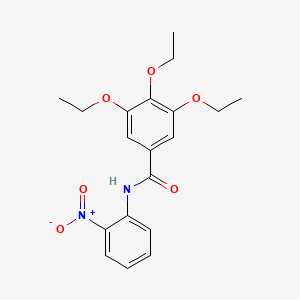
![1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide](/img/structure/B4882443.png)